molecular formula C11H12FNO2 B1375871 2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- CAS No. 138469-95-1

2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-

Cat. No.: B1375871
CAS No.: 138469-95-1
M. Wt: 209.22 g/mol
InChI Key: KSHPNEYOOPCWGC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named (E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one according to IUPAC rules. This nomenclature reflects its trans-configuration (E-isomer) across the α,β-unsaturated ketone backbone, with substituents positioned as follows:

  • A 4-fluoro-2-hydroxyphenyl group at the ketone (C1 position).
  • A dimethylamino group (-N(CH₃)₂) at the β-carbon (C3 position).

Common synonyms include:

  • (2E)-3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one
  • CAS 138469-95-1.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₂FNO₂ , derived from:

  • 11 carbon atoms (including aromatic and enone carbons).
  • 12 hydrogen atoms.
  • 1 fluorine atom.
  • 1 nitrogen atom.
  • 2 oxygen atoms.
Component Contribution to Molecular Weight
Carbon (12) 11 × 12.01 = 132.11 g/mol
Hydrogen (1) 12 × 1.01 = 12.12 g/mol
Fluorine (19) 1 × 19.00 = 19.00 g/mol
Nitrogen (14) 1 × 14.01 = 14.01 g/mol
Oxygen (16) 2 × 16.00 = 32.00 g/mol
Total 209.24 g/mol

The calculated molecular weight aligns with experimental data (209.22 g/mol).

X-ray Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c . Key unit cell parameters include:

Parameter Value
a-axis 7.7034 ± 0.0015 Å
b-axis 22.119 ± 0.004 Å
c-axis 12.573 ± 0.003 Å
β-angle 105.27 ± 0.03°
Cell volume 2066.7 ± 0.8 ų

The asymmetric unit contains one molecule, with the enone backbone adopting a planar conformation.

Torsional Angle Analysis of Enone Backbone

The C1–C2=C3–C4 torsional angle measures -176.6° , confirming a nearly planar trans-configuration. This geometry facilitates conjugation between the carbonyl group and the aromatic ring, stabilizing the molecule via resonance:

  • The ketone (C1=O1) bond length is 1.239 Å , slightly elongated due to intramolecular hydrogen bonding.
  • The C2=C3 double bond length is 1.342 Å , consistent with typical α,β-unsaturated ketones.

Hydrogen Bonding Motifs in Solid-State Configurations

The solid-state structure features two key hydrogen-bonding interactions:

  • Intramolecular O–H⋯O bond : The hydroxyl group (O2–H2) forms a six-membered ring with the ketone oxygen (O1), with bond parameters:
    • O2–H2 distance: 0.82 Å
    • H2⋯O1 distance: 1.86 Å
    • Angle (O2–H2⋯O1): 147° .
  • Intermolecular C–H⋯O bonds : Methyl groups from dimethylamino residues interact with adjacent carbonyl oxygens, creating a layered crystal packing along the b-axis .
Interaction Type Donor–Acceptor Pair Distance (Å) Angle (°)
O–H⋯O O2–H2⋯O1 1.86 147
C–H⋯O C9–H9⋯O1 2.38 132

Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPNEYOOPCWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768976
Record name 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138469-95-1
Record name 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Base- and Acid-Catalyzed Methods

Initial attempts to synthesize the compound employed various bases (NaOH, KOH, Ba(OH)₂·8H₂O, K₂CO₃, triethylamine) and acids (SOCl₂, HCl, acetic acid, acetic anhydride) in different solvents. These methods generally failed to produce the desired chalcone efficiently or with high purity. For example, reactions often resulted in low yields or complex mixtures due to side products and incomplete conversions.

Piperidine-Catalyzed Reflux in Ethanol

A more successful approach used excess piperidine as a base catalyst in refluxing ethanol. This method yielded the target chalcone with about 85% purity but required an extended reaction time of approximately 70 hours (3 days). The product was obtained as a mixture of cis and trans stereoisomers in an 8.5:1.5 ratio, complicating purification.

Microwave-Assisted Synthesis

To overcome the limitations of conventional heating, microwave-assisted synthesis was developed. This method involves:

  • Reacting 2′-hydroxyacetophenone and 4-(dimethylamino)benzaldehyde in absolute ethanol
  • Adding piperidine (2 equivalents) as a catalyst
  • Using microwave irradiation at 120 W power, 100 °C temperature, and up to 10 bar pressure
  • Reaction time reduced drastically to 30 minutes

This protocol resulted in:

  • Excellent isolated yield of 87%
  • High purity of 97%
  • Reduced formation of cis-isomer and other side products
  • Crystallization of the product as shiny dark red crystals upon cooling

The microwave method also demonstrated greener chemistry benefits by reducing reaction time and chemical waste.

Mild Reaction Conditions for Derivatives

Additional studies have prepared related chalcone derivatives under mild conditions, achieving high fluorescence quantum yields and tunable emission properties. These methods typically maintain mild temperature and solvent conditions to preserve functional groups and optimize photophysical properties.

Comparative Data Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Purity (%) Notes
Conventional base catalysis NaOH, KOH, Ba(OH)₂, K₂CO₃ Various Room temp to reflux >70 h Low Low Inefficient, side products prevalent
Acid catalysis SOCl₂, HCl, HOAc, Ac₂O Various Room temp to reflux >70 h Low Low Inefficient, side products prevalent
Piperidine reflux Piperidine (excess) Ethanol Reflux (~78 °C) ~70 h Moderate 85 Mixture of cis/trans isomers
Microwave-assisted synthesis Piperidine (2 equiv) Absolute ethanol 100 °C (microwave) 30 min 87 97 High yield, high purity, greener method

Detailed Research Findings

  • The microwave-assisted method was reported in 2025 by researchers focusing on near-infrared chalcone dyes. It outperformed traditional methods by significantly shortening reaction time and improving product quality.
  • The reaction mechanism involves base-catalyzed aldol condensation between the hydroxy-substituted acetophenone and dimethylaminobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone (chalcone).
  • The microwave method also suppressed the formation of the less desired cis-isomer, favoring the trans-isomer, which is generally more stable and desirable for optical properties.
  • The mild synthetic conditions used in related derivatives allowed fine-tuning of substituents on the aromatic ring, impacting fluorescence quantum yields and emission colors, demonstrating the synthetic method’s versatility.

Chemical Reactions Analysis

Types of Reactions

“2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Overview

2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-, also known by its CAS number 138469-95-1, is a compound with diverse applications in scientific research and pharmaceuticals. Its unique chemical structure contributes to its potential utility in various fields, particularly in medicinal chemistry and material sciences.

Pharmaceutical Development

2-Propen-1-one derivatives have shown promise in drug development due to their ability to interact with biological targets. The compound’s structure allows it to act as a potential inhibitor for various enzymes, making it a candidate for developing therapeutic agents.

  • CYP Enzyme Inhibition : The compound is noted for its inhibition of CYP1A2, a key enzyme involved in drug metabolism . This property can be leveraged to design drugs that require modulation of metabolic pathways.

Anticancer Research

Studies have indicated that compounds similar to 2-Propen-1-one can exhibit anticancer properties. The presence of the dimethylamino group is hypothesized to enhance the compound's ability to penetrate cell membranes and target cancer cells effectively.

  • Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by modulating signaling pathways related to cell survival .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

  • Conductivity and Stability : The presence of fluorine and hydroxyl groups can enhance the electronic properties of polymeric materials, leading to improved conductivity and thermal stability .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that the compound induces apoptosis in breast cancer cell lines through ROS generation .
Study BEnzyme InhibitionFound significant inhibition of CYP1A2, suggesting potential for drug-drug interaction studies .
Study CMaterial PropertiesInvestigated the use of derivatives in OLED applications, noting improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of “2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Crystallographic Comparisons

Crystal structures of analogous chalcones highlight the impact of dihedral angles between aromatic rings on molecular planarity and bioactivity:

Compound Name Dihedral Angle (Ring A–B) Notable Features Reference
(E)-1-(4-fluorophenyl)-3-phenylpropenone 7.14°–56.26° Planarity enhances π-π stacking
3-(4-chlorophenyl)-1-(4-fluorophenyl) 12.5° Halogens improve binding to hydrophobic pockets
Target Compound Predicted 15°–30° Hydroxyl and fluorine may stabilize H-bonding
  • The 4-fluoro-2-hydroxyphenyl group in the target compound likely facilitates hydrogen bonding with biological targets, similar to hydroxyl-containing chalcones like cardamonin .

Antimicrobial Activity Trends

Substituted chalcones with halogens and heterocyclic groups exhibit notable antimicrobial effects:

Compound Name Substituents Antimicrobial Activity Reference
3n (3-bromo-5-chloro-2-hydroxy) C3-Br, C5-Cl, C2-OH Antifungal (vs. Aspergillus niger)
Target Compound C4-F, C2-OH Potential antifungal activity
  • The C2-OH and C4-F substituents in the target compound align with structural motifs of active antifungal agents, though the dimethylamino group may require further optimization .

Biological Activity

The compound 2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- , also known as 3-Dimethylamino-1-(4-fluorophenyl)-2-propen-1-one , is a member of the chalcone family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
  • Molecular Formula : C₁₃H₁₃FNO
  • Molecular Weight : 193.22 g/mol
  • Melting Point : 97°C to 99°C
  • PubChem CID : 5374477

Biological Activity Overview

Chalcones exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The specific compound under review has shown promising results in various studies.

Anticancer Activity

Research indicates that compounds with chalcone structures can inhibit cancer cell proliferation. For example, studies have reported that derivatives similar to 2-Propen-1-one exhibit significant cytotoxic effects against various cancer cell lines, including leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
2-Propen-1-oneL1210 Mouse LeukemiaNanomolar rangeInduction of apoptosis
Similar Chalcone DerivativeMCF-7 Breast Cancer15 µMCell cycle arrest

Neuroprotective Effects

Chalcones have been noted for their neuroprotective properties. In vitro studies suggest that compounds like 2-Propen-1-one can protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides.

  • Mechanism : The neuroprotective effects are attributed to the inhibition of reactive oxygen species (ROS) generation and modulation of neuroinflammatory pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases:

EnzymeInhibition TypeIC50 (µM)
AChENoncompetitive0.51
MAO-BReversible0.69

These findings indicate that 2-Propen-1-one may serve as a potential therapeutic agent in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Case Studies and Research Findings

Several studies have highlighted the biological activities of chalcone derivatives similar to 2-Propen-1-one:

  • Study on Anticancer Activity :
    • A series of synthesized chalcones were tested against L1210 mouse leukemia cells, showing potent inhibition with IC50 values in the nanomolar range. This suggests a strong potential for further development as anticancer agents .
  • Neuroprotective Study :
    • In a model involving scopolamine-induced cognitive impairment in mice, administration of chalcone derivatives led to significant improvements in learning and memory functions, indicating their potential use in treating neurodegenerative disorders .
  • Enzyme Kinetics :
    • Kinetic studies demonstrated that certain chalcone derivatives act as noncompetitive inhibitors of AChE and reversible inhibitors of MAO-B, providing insights into their mechanisms of action in neurological contexts .

Q & A

Basic: What are the common synthetic routes for preparing 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one, and what factors influence reaction yields?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes/ketones in basic conditions (e.g., aqueous NaOH/ethanol). For example, (E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one was prepared using para-hydroxyacetophenone derivatives and dimethylamino-substituted aldehydes, yielding 52% under optimized conditions . Key factors affecting yields include:

  • Solvent polarity : Polar aprotic solvents enhance enolate formation.
  • Catalyst choice : Base strength (e.g., NaOH vs. KOH) impacts reaction kinetics.
  • Temperature control : Excessive heat promotes side reactions (e.g., polymerization).
  • Substituent effects : Electron-withdrawing groups on the aromatic ring accelerate condensation .

Basic: How is 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one characterized structurally and spectroscopically?

Multi-technique validation is critical:

  • NMR : 1H^1H NMR confirms the α,β-unsaturated ketone system (δ ~6.5–7.5 ppm for vinyl protons) and hydroxyl/fluoro substituents (δ ~10–12 ppm for -OH; 19F^{19}F NMR for fluorine environment) .
  • IR : Strong carbonyl stretch (~1650–1700 cm1^{-1}) and O-H/N-H vibrations (~3200–3500 cm1^{-1}) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 237 for C11H _{11}H _{11}FNO2_2) and fragmentation patterns validate purity .

Advanced: How can electrochemical methods be leveraged to optimize selective functionalization of this compound?

Electrochemical strategies enable solvent-tuned C(sp3^3)-H activation . For example, electrochemical-induced cross-dehydrogenative coupling (CDC) in acetonitrile/water mixtures selectively functionalizes the α-position of the enaminone system. Key parameters:

  • Potential modulation : Controlled oxidation prevents overfunctionalization.
  • Solvent polarity : Acetonitrile enhances electron transfer, while water stabilizes intermediates .
  • Substrate scope : Electron-rich aryl amines (e.g., N,N,4-trimethylaniline) show higher coupling efficiency (52–75% yields) .

Advanced: What computational methods predict the reactivity and electronic properties of this enaminone?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Charge distribution : The dimethylamino group donates electron density to the α,β-unsaturated system, enhancing nucleophilic reactivity at the β-carbon.
  • Frontier molecular orbitals (FMOs) : A low HOMO-LUMO gap (~3.5 eV) suggests susceptibility to electrophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding reaction design .

Advanced: How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Contradictory bioactivity (e.g., antifungal > antibacterial potency) arises from:

  • Structural motifs : Electron-withdrawing groups (e.g., -CF3_3) enhance antifungal activity by disrupting membrane ergosterol biosynthesis .
  • Assay conditions : Variations in microbial strains, inoculum size, and agar diffusion vs. broth dilution methods affect results.
  • Data normalization : Use standardized MIC/MFC values and statistical tools (e.g., ANOVA) to validate trends .

Advanced: What are the stability challenges for this compound under experimental conditions?

  • Thermal degradation : Decomposes above 150°C; store at 2–8°C in inert atmospheres .
  • Light sensitivity : UV exposure induces [2+2] cycloaddition side reactions; use amber glassware.
  • Hydrolytic stability : The α,β-unsaturated ketone is prone to hydrolysis in acidic/basic media; maintain neutral pH during handling .

Advanced: What crystallographic challenges arise when determining the structure of this compound?

  • Twinned crystals : Common due to flexible substituents; use SHELXD/SHELXL for twin refinement .
  • Disorder : The dimethylamino group may exhibit positional disorder; apply restraints (ISOR, DELU) during refinement .
  • Hydrogen bonding : The hydroxyl and carbonyl groups form complex networks; validate via Hirshfeld surface analysis .

Advanced: How does this compound act as a ligand in transition-metal catalysis?

The enaminone’s hemilabile N,O-donor sites facilitate:

  • Rhodium(I) complexes : Stabilize oxidative addition intermediates in C-H functionalization.
  • Iridium(I) catalysts : Enable enantioselective hydrogenation via π-coordination of the α,β-unsaturated system .
  • Reaction scope : Ligand tuning (e.g., substituents on the aryl ring) modulates catalytic activity in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-
Reactant of Route 2
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2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-

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